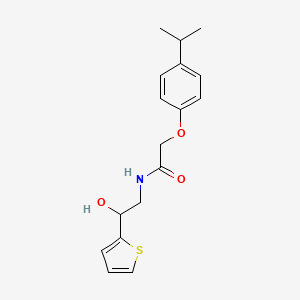
4-甲基-N-(1-甲基磺酰基-3,4-二氢-2H-喹啉-6-基)-3-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide is a chemically synthesized molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential uses of the compound . For instance, the paper on 4-iodo-3-nitrobenzamide discusses a prodrug with a nitro group that can be reduced to a nitroso derivative, which is effective in killing tumor cells. This suggests that the nitro group in the compound of interest may also play a crucial role in its biological activity.
Synthesis Analysis
The synthesis of related compounds involves the formation of nitrobenzamide derivatives, as seen in the paper discussing the one-pot cascade synthesis of quinazolin-4(3H)-ones . This process involves a nickel-catalyzed dehydrogenative coupling, which could potentially be adapted for the synthesis of the compound . The synthesis of methyl 4-methylsulfonyl-2-nitrobenzoate provides an example of how a nitrobenzoate derivative can be prepared, which may be relevant to the synthesis of the sulfonyl and nitro groups present in the target compound.
Molecular Structure Analysis
The molecular structure of related compounds can be quite complex, with various interactions influencing the overall conformation. For example, polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide exhibit different packing patterns and hydrogen bonding interactions, which could be relevant when considering the molecular structure of 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide. The dihedral angles between functional groups, as reported for methyl 4-methylsulfonyl-2-nitrobenzoate , would also be an important aspect of the molecular structure analysis for the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of nitrobenzamide derivatives is highlighted in the paper on 4-iodo-3-nitrobenzamide , where the reduction of the nitro group to a nitroso derivative plays a key role in the compound's biological activity. Similarly, the methylation reactions of 4-nitroquinoline provide insights into how substituents on the quinoline ring can affect the compound's reactivity in aqueous solutions. These reactions could be relevant when considering the chemical behavior of the target compound under physiological conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include its melting points, solubility in various solvents, and stability under different conditions. The polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide show different melting points, which could be indicative of the potential for the compound of interest to exhibit polymorphism as well. The intermolecular interactions, such as the weak bifurcated C—H⋯O interactions observed in methyl 4-methylsulfonyl-2-nitrobenzoate , would contribute to the compound's physical properties and could affect its solubility and crystallization behavior.
科学研究应用
分子结构和合成
包括本化合物在内的喹啉酮结构因其在制药、医学和工程等各个领域的广泛应用而备受关注。喹啉酮的结构适应性允许它们用不同的配体进行修饰,从而拓宽了它们的应用范围。此类化合物的晶体学研究揭示了其分子结构和分子间相互作用的复杂细节,为其在设计新材料或药物中的利用铺平了道路(Michelini 等,2019)。
治疗潜力和机制
喹啉酮衍生物在癌症治疗中已显示出显着的希望。它们表现出降低各种癌细胞系(包括人肝癌、乳腺癌和结肠癌细胞)中细胞增殖的能力。这些衍生物的促凋亡作用归因于激活了参与凋亡的关键基因,例如 caspase 3、8 和 9。这些基因的激活可能通过 p38 和 ERK 等蛋白质的磷酸化途径介导,表明在分子水平上存在复杂的行动机制(Cumaoğlu 等,2015)。
精神活性和神经营养作用
喹啉酮衍生物的精神活性和神经营养作用一直是广泛研究的主题。该类中的某些化合物已表现出特定的镇静作用和显着的抗健忘活性,突出了它们作为治疗记忆障碍或焦虑症的治疗剂的潜力。这些化合物兼具抗焦虑、抗健忘和抗缺氧作用,突显了它们作为多方面精神活性物质的潜力(Podolsky 等,2017)。
属性
IUPAC Name |
4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-12-5-6-14(11-17(12)21(23)24)18(22)19-15-7-8-16-13(10-15)4-3-9-20(16)27(2,25)26/h5-8,10-11H,3-4,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPOLEBXQFJMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

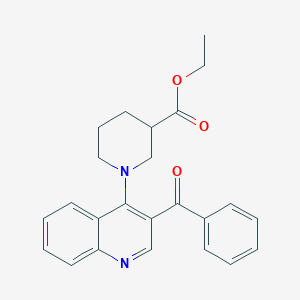
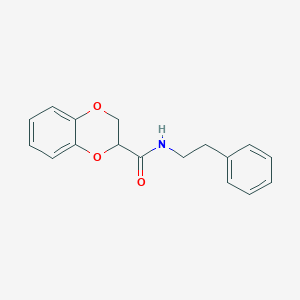
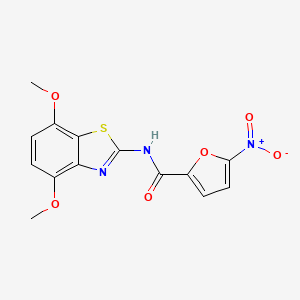
![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)
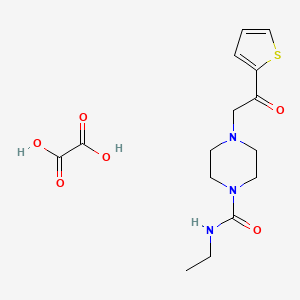
![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)
![1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine](/img/structure/B2505288.png)
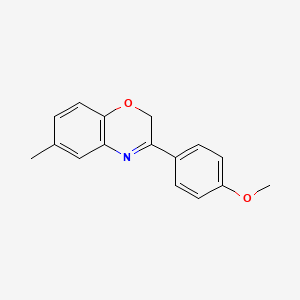
![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2505295.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)
